molecular formula C4H5FO2 B3040181 trans-2-Fluorocyclopropanecarboxylic acid CAS No. 167073-07-6

trans-2-Fluorocyclopropanecarboxylic acid

Cat. No.: B3040181
CAS No.: 167073-07-6
M. Wt: 104.08 g/mol
InChI Key: HZQKMZGKYVDMCT-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Fluorocyclopropanecarboxylic acid (CAS: 130340-04-4, 156816-78-3, or 167073-08-7 depending on stereochemistry) is a fluorinated cyclopropane derivative with the molecular formula C₄H₅FO₂ and a molecular weight of 104.08 g/mol . It exists in enantiomeric forms, such as (1R,2S) and (1S,2R), which are critical for applications in asymmetric synthesis and pharmaceutical research. The compound is a white crystalline powder, typically stored at 2–8°C in sealed containers to maintain stability . Its predicted physical properties include a boiling point of 202.3±33.0°C and a density of 1.35±0.1 g/cm³ .

The synthesis often involves cyclopropanation of fluorinated precursors, followed by chiral resolution to isolate the trans isomer . Fluorine’s electronegativity and small atomic radius enhance the compound’s metabolic stability and acidity compared to non-fluorinated analogs, making it valuable in drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQKMZGKYVDMCT-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130340-04-4
Record name rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2-Fluorocyclopropanecarboxylic acid typically involves the reaction of halogenated cyclopropane carboxylic acid derivatives with metals in the presence of bases. One common method is the reductive dehalogenation of 2-halogen-2-fluoro-1-cyclopropanecarboxylic acid derivatives using metals such as zinc or magnesium . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the addition of hydrogen to facilitate the reduction process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares trans-2-Fluorocyclopropanecarboxylic acid with three structurally related cyclopropane derivatives:

Property This compound trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid 2,2-Difluorocyclopropanecarboxylic acid trans-2-Phenylcyclopropanecarboxylic acid
CAS Number 130340-04-4 78376-99-5 107873-03-0 939-90-2
Molecular Formula C₄H₅FO₂ C₅H₅F₃O₂ C₄H₄F₂O₂ C₁₀H₁₀O₂
Molecular Weight (g/mol) 104.08 154.09 106.07 162.19
Boiling Point (°C) 202.3±33.0 (predicted) No data No data 248.88 (predicted)
Density (g/cm³) 1.35±0.1 No data No data 1.0613
Key Functional Group Fluorine Trifluoromethyl (-CF₃) Difluorine (-F₂) Phenyl (-C₆H₅)
Applications Pharmaceutical intermediates Agrochemicals, fluorinated polymers Material science, catalysis Organic synthesis, chiral ligands

Key Differences

Electronic Effects: The trifluoromethyl group in trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid provides strong electron-withdrawing effects, enhancing acidity (pKa ~1–2) compared to the mono-fluoro analog (pKa ~2–3) .

Synthetic Accessibility: 2,2-Difluorocyclopropanecarboxylic acid requires specialized fluorination agents (e.g., SF₄ or DAST), whereas the mono-fluoro compound can be synthesized via milder cyclopropanation protocols . The trifluoromethyl derivative often involves transition metal-catalyzed cyclopropanation due to the stability of the -CF₃ group .

Toxicity and Handling: trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid carries H314 (skin corrosion) and H302 (harmful if swallowed) hazard statements, requiring stringent safety measures . Limited toxicity data exist for this compound, but it is presumed safer due to its lower fluorine content .

Industrial Relevance :

  • Fluorinated cyclopropanes are prioritized in pharmaceuticals (e.g., protease inhibitors) for their resistance to enzymatic degradation .
  • The phenyl derivative is widely used as a chiral building block in asymmetric synthesis .

Biological Activity

Overview

Trans-2-Fluorocyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with significant potential in medicinal chemistry and organic synthesis. Characterized by its unique molecular structure, this compound exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C5_5H7_7FO2_2
  • Molar Mass : Approximately 104.08 g/mol
  • Structure : Contains a cyclopropane ring with a carboxylic acid functional group and a fluorine atom at the second carbon position.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity to these targets, leading to increased biological activity. Mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor signaling pathways, impacting neurotransmitter systems.

Biological Activity Data

Activity TypeDescriptionReferences
Enzyme InhibitionActs as an inhibitor in metabolic pathways,
Neurotransmitter EffectsInvestigated for antidepressant activity through structural analogs
Synthesis PrecursorUsed in the synthesis of pharmaceuticals,

Case Study 1: Neurotransmitter Interaction

Research has indicated that derivatives of this compound can influence neurotransmitter systems. A study explored its effects on serotonin receptors, suggesting potential antidepressant properties. The structural analogs were found to enhance serotonin reuptake inhibition, indicating their therapeutic potential in treating depression.

Case Study 2: Enzyme Interaction

In a study focused on enzyme kinetics, this compound demonstrated significant inhibitory effects on specific enzymes related to metabolic processes. The compound's ability to modulate enzyme activity was quantified using IC50 values, showcasing its potency as an inhibitor.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis due to its unique structure and reactivity. Its applications include:

  • Pharmaceutical Development : As a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting infectious diseases.
  • Agrochemicals : Utilized in the synthesis of agrochemicals due to its stability and reactivity profiles.

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
2-Fluorocyclopropanecarboxylic AcidLacks trans configurationDifferent reactivity
Cyclopropanecarboxylic AcidNo fluorine atomDistinct chemical properties
2-Chlorocyclopropanecarboxylic AcidContains chlorine instead of fluorineVarying reactivity

Q & A

Q. What synthetic strategies are recommended for preparing trans-2-Fluorocyclopropanecarboxylic acid, and how can enantiomeric purity be ensured?

The synthesis typically employs cyclopropanation of fluorinated alkenes using transition metal catalysts (e.g., rhodium or palladium) with chiral ligands like bisoxazolines to induce stereoselectivity. Reaction conditions (e.g., -20°C to 0°C) are critical to minimize racemization. Post-synthesis purification via chiral HPLC or recrystallization with enantiopure resolving agents (e.g., α-methylbenzylamine) ensures high enantiomeric purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity and stereochemistry. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. X-ray crystallography is recommended for absolute stereochemical determination .

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in airtight, light-resistant glass containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Regular stability assessments via HPLC are advised, especially after long-term storage .

Advanced Research Questions

Q. What role does the fluorine substituent play in modulating the compound’s metabolic stability in drug design?

The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies using in vitro hepatocyte assays or microsomal stability tests (e.g., incubation with NADPH) can quantify resistance to oxidative degradation. Fluorine’s electronegativity also influences pKa, affecting bioavailability .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for physicochemical properties?

Discrepancies in properties like boiling point (predicted: 202.3°C) or density (1.35 g/cm³) require cross-validation. Use differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) under reduced pressure for boiling behavior. Computational models (e.g., COSMO-RS) should incorporate experimental data from peer-reviewed studies to refine accuracy .

Q. What methodologies are optimal for studying the stereochemical effects of this compound in enzyme inhibition?

Chiral resolution via supercritical fluid chromatography (SFC) separates enantiomers for individual bioactivity testing. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to enzyme active sites. Kinetic assays (e.g., IC₅₀ determination) validate stereospecific inhibition .

Q. How does the cyclopropane ring influence the compound’s conformational rigidity in solution?

Cyclopropane’s strain energy restricts rotational freedom, favoring a planar conformation. Solution-phase dynamics can be studied using NOESY NMR to detect through-space interactions or density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?

Acute toxicity screening (e.g., OECD Guideline 423) identifies hazardous doses. Structure-activity relationship (SAR) analysis guides derivatization (e.g., ester prodrugs) to reduce toxicity. In vivo pharmacokinetic studies (e.g., plasma half-life) should monitor metabolite formation .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., solubility or reactivity), replicate experiments under standardized conditions (e.g., ICH Q2 guidelines) and validate with orthogonal methods (e.g., UV-Vis vs. HPLC for concentration assays) .
  • Experimental Design : For structure-activity studies, use a factorial design to isolate variables (e.g., fluorine position, cyclopropane substitution). Include controls with non-fluorinated analogs to benchmark effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Fluorocyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-2-Fluorocyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.